An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Aminoethyl)benzimidazole
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Aminoethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-aminoethyl)benzimidazole, a heterocyclic amine of interest in medicinal chemistry. Due to a lack of extensive published experimental data for this specific isomer, this guide combines available information for its hydrochloride salt with predicted values for the free base, generated using established computational models. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to facilitate further research and validation. Additionally, this guide explores the potential biological activities of 1-(2-aminoethyl)benzimidazole based on the known pharmacology of related benzimidazole derivatives, highlighting its potential as a scaffold for drug discovery.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, and anti-inflammatory properties. The substituent at the 1-position of the benzimidazole ring plays a crucial role in modulating the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses specifically on 1-(2-aminoethyl)benzimidazole, providing a detailed analysis of its physicochemical characteristics to support research and development efforts.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the known and predicted properties of 1-(2-aminoethyl)benzimidazole.
Quantitative Data Summary
Due to the limited availability of experimental data for the free base of 1-(2-aminoethyl)benzimidazole, the following table includes information for its hydrochloride salt where available, alongside computationally predicted values for the free base. These predictions were generated using the SwissADME and ChemAxon platforms.
| Property | Value (1-(2-Aminoethyl)benzimidazole) | Value (1-(2-Aminoethyl)benzimidazole HCl) | Data Type |
| Molecular Formula | C₉H₁₁N₃ | C₉H₁₂ClN₃ | - |
| Molecular Weight | 161.21 g/mol | 197.67 g/mol [1] | Experimental |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| pKa (most basic) | 8.50 ± 0.10 | Not applicable | Predicted |
| logP (Octanol/Water) | 1.35 | Not applicable | Predicted |
| Aqueous Solubility | 1.15e+04 mg/L (Soluble) | Likely higher than free base | Predicted |
| CAS Number | Not assigned | 1085300-74-8[1][2] | - |
Predicted Physicochemical Profile (SwissADME)
The following table summarizes the predicted physicochemical properties of 1-(2-aminoethyl)benzimidazole (free base) as calculated by the SwissADME web tool.
| Property | Predicted Value |
| Molecular Weight | 161.21 g/mol |
| logP (iLOGP) | 1.35 |
| logP (XLOGP3) | 1.11 |
| logP (WLOGP) | 0.89 |
| logP (MLOGP) | 0.98 |
| logP (SILICOS-IT) | 1.48 |
| Consensus logP | 1.16 |
| ESOL logS | -1.15 |
| ESOL Solubility (mol/L) | 7.10E-02 |
| ESOL Solubility (mg/mL) | 11.45 |
| Ali logS | -1.78 |
| Ali Solubility (mol/L) | 1.65E-02 |
| Ali Solubility (mg/mL) | 2.66 |
| SILICOS-IT logSw | -1.82 |
| SILICOS-IT Solubility (mol/L) | 1.51E-02 |
| SILICOS-IT Solubility (mg/mL) | 2.44 |
| GI Absorption | High |
| BBB Permeant | Yes |
| P-gp Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| logKp (skin permeation) | -7.03 cm/s |
Experimental Protocols
To facilitate the experimental validation of the predicted physicochemical properties, this section provides detailed methodologies for key experiments.
Synthesis of 1-(2-Aminoethyl)benzimidazole
Workflow for the Synthesis of 1-(2-Aminoethyl)benzimidazole
Caption: Synthetic workflow for 1-(2-aminoethyl)benzimidazole.
Step 1: N-Alkylation of Benzimidazole
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To a solution of benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
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Stir the mixture at room temperature to form the benzimidazolide anion.
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Add N-(2-bromoethyl)phthalimide to the reaction mixture.
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Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and pour it into water to precipitate the product, 1-(2-phthalimidoethyl)benzimidazole.
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Filter, wash with water, and dry the crude product.
Step 2: Deprotection
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Dissolve the crude 1-(2-phthalimidoethyl)benzimidazole in ethanol.
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Add hydrazine hydrate to the solution.
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Reflux the mixture and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Treat the residue with an aqueous acid (e.g., HCl) to precipitate the phthalhydrazide byproduct.
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Filter off the precipitate and neutralize the filtrate with a base (e.g., NaOH) to precipitate the desired product, 1-(2-aminoethyl)benzimidazole.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.
Step 3: Purification
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, affecting its solubility and biological activity.
Experimental Workflow for pKa Determination
